molecular formula C18H20ClNO4 B11218795 Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218795
M. Wt: 349.8 g/mol
InChI Key: YDHMNRKJWCBIAA-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes.

    Industry: The compound’s unique properties make it useful in material science and the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound can inhibit calcium ion influx, leading to various physiological effects such as vasodilation and reduced cardiac contractility. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its structural features can influence its binding affinity to calcium channels and its overall efficacy and safety profile in therapeutic applications.

Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

diethyl 4-(3-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-7-6-8-13(19)9-12/h6-11,16H,4-5H2,1-3H3

InChI Key

YDHMNRKJWCBIAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OCC)C

Origin of Product

United States

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